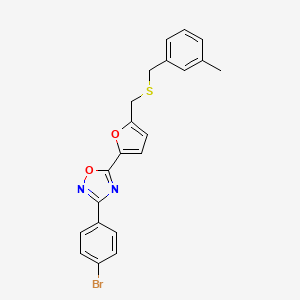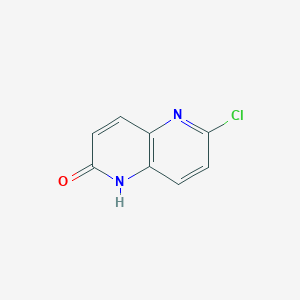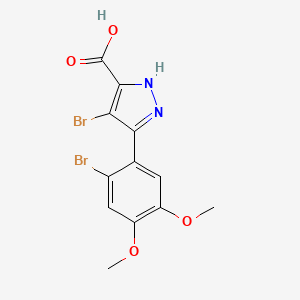
5-amino-N-butyl-1-(propan-2-yl)-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-N-butyl-1-(propan-2-yl)-1H-pyrazole-4-carboxamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis, and its activation has been shown to have beneficial effects in a variety of disease states, including diabetes, cancer, and cardiovascular disease. A-769662 has been extensively studied for its potential therapeutic applications, and its synthesis, mechanism of action, and physiological effects have been well characterized.
Mecanismo De Acción
5-amino-N-butyl-1-(propan-2-yl)-1H-pyrazole-4-carboxamide activates AMPK by binding to the gamma subunit of the enzyme, leading to allosteric activation and increased phosphorylation of downstream targets. This results in increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis, as well as decreased lipid synthesis and inflammation. This compound has been shown to have a higher potency and selectivity for AMPK activation than other small molecule activators, making it a valuable tool for studying the role of AMPK in cellular physiology and disease.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including increased glucose uptake and insulin sensitivity, improved lipid metabolism, and anti-tumor and cardioprotective effects. These effects are mediated through the activation of AMPK and downstream targets, and have been observed in a variety of in vitro and in vivo models. This compound has also been shown to have anti-inflammatory effects, reducing the expression of pro-inflammatory cytokines in macrophages and adipocytes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-amino-N-butyl-1-(propan-2-yl)-1H-pyrazole-4-carboxamide has several advantages as a research tool, including its high potency and selectivity for AMPK activation, and its ability to improve glucose uptake and insulin sensitivity. However, it also has several limitations, including its relatively short half-life and potential off-target effects at high concentrations. These limitations must be taken into account when designing experiments using this compound, and alternative methods of AMPK activation should be considered when appropriate.
Direcciones Futuras
There are several potential future directions for research on 5-amino-N-butyl-1-(propan-2-yl)-1H-pyrazole-4-carboxamide and AMPK activation. These include investigating its potential therapeutic applications in diabetes, cancer, and cardiovascular disease, as well as its effects on other physiological processes such as autophagy and aging. Additionally, new and more selective small molecule activators of AMPK are being developed, and their potential applications and limitations should be investigated. Overall, this compound and AMPK activation represent promising targets for the development of novel therapeutics for a variety of diseases.
Métodos De Síntesis
5-amino-N-butyl-1-(propan-2-yl)-1H-pyrazole-4-carboxamide can be synthesized using a variety of methods, including a one-pot reaction of 4-bromo-1H-pyrazole and butylamine followed by coupling with propan-2-yl isocyanate, or a two-step reaction involving the coupling of 4-bromo-1H-pyrazole with butylamine followed by the reaction with propan-2-yl isocyanate. These methods have been optimized for high yield and purity, and the resulting compound has been extensively characterized using spectroscopic and analytical techniques.
Aplicaciones Científicas De Investigación
5-amino-N-butyl-1-(propan-2-yl)-1H-pyrazole-4-carboxamide has been widely used as a research tool to investigate the physiological and biochemical effects of AMPK activation. It has been shown to improve glucose uptake and insulin sensitivity in vitro and in vivo, and to have anti-tumor effects in a variety of cancer cell lines. This compound has also been shown to have cardioprotective effects, reducing infarct size and improving cardiac function in animal models of ischemia-reperfusion injury.
Propiedades
IUPAC Name |
5-amino-N-butyl-1-propan-2-ylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O/c1-4-5-6-13-11(16)9-7-14-15(8(2)3)10(9)12/h7-8H,4-6,12H2,1-3H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDJGRTIDPRNZNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=C(N(N=C1)C(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl N-[3-[[(E)-2-phenylethenyl]sulfonylamino]propanoylamino]carbamate](/img/structure/B2725466.png)

![6-Phenyl-2-[1-(3-phenylpropanoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2725469.png)

![3-[(4-benzylpiperidin-1-yl)methyl]-2-sulfanylidene-6,7-dihydro-5H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one](/img/structure/B2725472.png)
![[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]acetonitrile](/img/structure/B2725473.png)
![6-Bromo-3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one](/img/structure/B2725475.png)

![4-(N-cyclohexyl-N-methylsulfamoyl)-N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2725477.png)
![2-chloro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)nicotinamide](/img/structure/B2725478.png)
![3-[Methyl(2,2,2-trifluoroethyl)amino]propanoic acid;hydrochloride](/img/structure/B2725481.png)
![Tert-butyl 3-[(5-bromopyrazin-2-yl)-methylamino]azetidine-1-carboxylate](/img/structure/B2725483.png)

![(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone](/img/structure/B2725487.png)